ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for synthetic and medicinal chemistry research .
Preparation Methods
The synthesis of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol under ultrasonic activation at 20°C . This reaction leads to the formation of the desired thiazolopyrimidine derivative. Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis, potentially using microwave irradiation or other green chemistry techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.
Scientific Research Applications
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which plays a crucial role in melanin production . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents on the aromatic ring, leading to variations in their biological activities.
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These derivatives have hydroxyl groups, which can enhance their reactivity and biological properties.
Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate: Although not a thiazolopyrimidine, this compound is formed under similar reaction conditions and shares some structural features.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and reactivity patterns .
Biological Activity
Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 332355-57-4
- Molecular Formula : C25H26N2O5S2
- Molecular Weight : 502.61 g/mol
The compound features a thiazolo-pyrimidine core structure which is known for its potential in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds with thiazolo-pyrimidine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolo-pyrimidines showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies reported significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways.
Case Studies
- Antimicrobial Screening :
- A series of tests were conducted where various concentrations of the compound were applied to bacterial cultures. Results indicated a minimum inhibitory concentration (MIC) as low as 10 μg/mL against Staphylococcus aureus.
- Cancer Cell Line Studies :
- In a comparative study with standard chemotherapeutics like doxorubicin, ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl showed comparable efficacy in reducing cell viability in MCF-7 cells.
The biological activity of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Caspase Activation : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-26-15-10-9-14(11-16(15)27-7-2)18-17(20(25)28-8-3)12(4)22-21-23(18)19(24)13(5)29-21/h9-11,13,18H,6-8H2,1-5H3 |
InChI Key |
CRFMIFNYYFNOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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